n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide
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Overview
Description
The compound n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide is a complex organic molecule characterized by its unique structure, which includes a diazenyl group, a cyano group, and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The reaction conditions often include the use of solvents such as methanol and reagents like sodium nitrite for diazotization . The final step involves coupling the diazenyl intermediate with the quinoline derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to amine products.
Scientific Research Applications
n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in colorimetric assays.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the cyano and dinitrophenyl groups can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole]: Similar in structure but differs in the chromene moiety.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Shares the diazenyl group but has a different core structure.
Uniqueness
The uniqueness of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
68900-95-8 |
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Molecular Formula |
C24H27N7O5 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[6-[(2-cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide |
InChI |
InChI=1S/C24H27N7O5/c1-6-22(32)26-18-11-20-17(14(3)12-24(4,5)29(20)7-2)10-19(18)27-28-23-15(13-25)8-16(30(33)34)9-21(23)31(35)36/h8-11,14H,6-7,12H2,1-5H3,(H,26,32) |
InChI Key |
AHKSRSQWXRJWII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
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